Lipophilicity Differentiation: XLogP3-AA Comparison vs. Unsubstituted, Methyl, and Positional Isomer Analogs
The target compound (2-isopropyl substitution at the pyrimidine 2-position) exhibits an XLogP3-AA of 0.7, compared with −0.5 for the unsubstituted 2-(pyrimidin-5-yl)ethanamine, −0.1 for the 2-methyl analog, and 0.7 for the positional isomer 2-(5-isopropylpyrimidin-2-yl)ethanamine [1]. The 1.2 log-unit increase over the unsubstituted scaffold corresponds to a ~16-fold greater predicted octanol-water partition coefficient, directly impacting both biological membrane permeability and reverse-phase chromatographic retention [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 (CAS 944905-69-5) |
| Comparator Or Baseline | Unsubstituted: XLogP3-AA = −0.5 (CAS 856973-36-9); 2-Methyl: XLogP3-AA = −0.1 (CAS 933685-75-7); Positional isomer: XLogP3-AA = 0.7 (CAS 944905-63-9) |
| Quantified Difference | ΔXLogP = +1.2 vs. unsubstituted; +0.8 vs. 2-methyl; 0.0 vs. positional isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The 1.2-log higher lipophilicity versus the unsubstituted scaffold means the target compound cannot be surrogated by cheaper, more polar analogs in any assay where membrane permeability or hydrophobic partitioning is a critical parameter.
- [1] PubChem Compound Summary for CID 62757902 (target), CID 27281450 (unsubstituted), CID 62755550 (2-methyl), CID 55263559 (positional isomer). National Center for Biotechnology Information (2026). View Source
- [2] XLogP3 3.0 algorithm documentation. PubChem release 2025.09.15. National Center for Biotechnology Information. View Source
